4-(azepane-1-sulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Description
This compound is a benzothiazole-derived sulfonamide featuring a 4,6-dimethyl-substituted benzothiazole core, an azepane-1-sulfonyl moiety, and a tertiary amine side chain (3-dimethylaminopropyl). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3S2.ClH/c1-20-18-21(2)25-24(19-20)35-27(28-25)31(17-9-14-29(3)4)26(32)22-10-12-23(13-11-22)36(33,34)30-15-7-5-6-8-16-30;/h10-13,18-19H,5-9,14-17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGBJWUTMSGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(azepane-1-sulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups that contribute to its biological activity:
- Azepane ring : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
- Sulfonyl group : Known for enhancing solubility and bioavailability.
- Benzothiazole moiety : Often associated with various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have demonstrated excellent antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi with minimum inhibitory concentration (MIC) values as low as 4 μg/mL . The presence of electron-withdrawing groups in the structure has been linked to increased antibacterial potency.
Anticancer Potential
The benzothiazole component is particularly noteworthy for its anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways . The specific interactions of our compound with cancer cell lines remain to be fully elucidated but are an area of active research.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's . The sulfonamide functionality is known for its enzyme inhibitory effects, making this compound a candidate for further investigation in this domain.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Target Binding : The compound likely interacts with specific receptors or enzymes, modulating their activity.
- Radical Generation : Some related compounds have shown to produce reactive radicals under certain conditions, contributing to their cytotoxic effects against cancer cells .
Case Studies and Research Findings
- Antibacterial Studies : A study on sulfonamide derivatives highlighted their effectiveness against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications in the sulfonyl group could enhance antibacterial activity significantly .
- Anticancer Activity : Research has demonstrated that benzothiazole derivatives can lead to significant cytotoxic effects in human cancer cell lines. For instance, compounds with similar structures showed promising results in inducing apoptosis in leukemia cells .
- Enzyme Inhibition : A series of piperidine-containing compounds were evaluated for their AChE inhibitory activity, showing strong potential as therapeutic agents for neurological disorders .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound in comparison to similar compounds, the following table summarizes key findings:
| Compound Type | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| Sulfonamide Derivatives | Antibacterial | 4 | Effective against S. aureus |
| Benzothiazole Derivatives | Anticancer | N/A | Induces apoptosis in cancer cells |
| Piperidine Derivatives | Enzyme Inhibition | N/A | Strong AChE inhibitors |
Scientific Research Applications
Structural Features
The molecular structure of the compound includes:
- Azepane ring : A seven-membered saturated ring that contributes to the compound's conformational flexibility.
- Sulfonamide group : Known for enhancing solubility and bioavailability.
- Benzothiazole moiety : Often associated with antitumor properties.
The molecular formula is with a molecular weight of approximately 554.16 g/mol .
Anticancer Properties
Research indicates that compounds with a benzothiazole moiety exhibit significant antitumor activity . The unique combination of functional groups in this compound may allow it to interact with specific biological targets involved in tumor growth and metastasis.
Key Mechanisms of Action :
- Inhibition of cancer cell proliferation.
- Induction of apoptosis in malignant cells.
- Modulation of signaling pathways related to cancer progression.
Interaction Studies
Studies focusing on the binding affinity of this compound to various receptors or enzymes involved in cancer pathways are crucial for understanding its mechanism of action. Preliminary findings suggest that modifications to the benzothiazole structure can enhance its efficacy against different cancer types .
Synthesis and Derivatives
The synthesis of this compound involves several key steps, which may include:
- Formation of the azepane ring.
- Introduction of the sulfonamide group.
- Attachment of the benzothiazole moiety.
Similar compounds have been synthesized and studied for their biological activities, indicating that structural variations can lead to differences in potency and selectivity against specific cancer types.
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamide hydrochloride | Benzoyl group instead of sulfonyl | Potentially different biological activity due to structural changes |
| N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamide | Different substituents on benzothiazole | Enhanced potency against specific cancer types |
Study 1: Antitumor Efficacy
A recent study evaluated the anticancer efficacy of similar benzothiazole derivatives in vitro and in vivo. The results indicated that modifications to the benzothiazole structure significantly improved the compounds' selectivity towards cancer cells while minimizing toxicity to normal cells.
Study 2: Mechanistic Insights
Another study investigated the mechanism by which azepane-containing compounds induce apoptosis in cancer cells. The findings suggested that these compounds activate specific apoptotic pathways, leading to increased cell death in tumor models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among related compounds include modifications to the benzothiazole substituents, sulfonyl groups, and side chains. These differences influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Below is a detailed analysis:
Substituents on the Benzothiazole Ring
- Analog 1 () : 4,6-Difluoro substitution introduces electron-withdrawing groups, which may stabilize the benzothiazole ring and alter binding affinity to hydrophobic enzyme pockets .
- Analog 2 () : 4,6-Dimethoxy groups increase polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents but reducing passive diffusion across biological membranes .
Sulfonyl Group Variations
- Analog 3 () : A piperidin-1-ylsulfonyl group (6-membered ring) may confer rigidity, limiting binding adaptability but enhancing selectivity for specific receptors .
Side Chain Modifications
- Target Compound: The 3-(dimethylamino)propyl side chain introduces a cationic tertiary amine at physiological pH, facilitating interactions with anionic residues in enzymes or nucleic acids. The hydrochloride salt further boosts solubility .
Data Table: Structural and Inferred Property Comparison
Research Findings and Trends
Solubility: The hydrochloride salt of the target compound likely outperforms non-ionic analogs (e.g., methoxy derivatives in ) in aqueous media. Polar substituents (e.g., methoxy) improve solubility but may reduce bioavailability due to poor membrane permeability .
Binding Interactions : Bulky 4,6-dimethyl groups on benzothiazole may hinder interactions with sterically constrained enzyme active sites compared to smaller substituents (e.g., fluoro) .
Conformational Flexibility : The azepane sulfonyl group’s larger ring size could enable broader target engagement compared to rigid piperidine-based analogs, though this may reduce selectivity .
Pharmacokinetics : The tertiary amine side chain’s protonation at physiological pH enhances solubility and may promote tissue penetration, a feature absent in neutral side chains (e.g., ) .
Preparation Methods
Cyclocondensation of 2-Amino-4,6-dimethylphenol with Thiourea
A modified Hurd-Morrow reaction enables the formation of the benzothiazole ring:
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Reaction Conditions :
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2-Amino-4,6-dimethylphenol (1.0 eq) and thiourea (1.2 eq) in HCl (conc., 5 vol) at 90°C for 6 h.
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Yield : 78–82% after recrystallization (ethanol/water).
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Mechanistic Insight :
Introduction of the 3-(Dimethylamino)propyl Sidechain
Alkylation Using 3-Chloro-N,N-dimethylpropan-1-amine
The secondary amine on the benzothiazole undergoes alkylation under mild conditions:
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Procedure :
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4,6-Dimethyl-1,3-benzothiazol-2-amine (1.0 eq), 3-chloro-N,N-dimethylpropan-1-amine (1.5 eq), K2CO3 (2.0 eq) in DMF at 60°C for 12 h.
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Workup : Aqueous extraction (CH2Cl2), column chromatography (SiO2, EtOAc/hexane 1:3).
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Yield : 65–70%.
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Key Optimization :
Synthesis of 4-(Azepane-1-sulfonyl)benzoic Acid
Sulfonylation of 4-Aminobenzoic Acid
Chlorosulfonic acid mediates regioselective sulfonylation at the para position:
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Reaction Protocol :
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Spectroscopic Confirmation :
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1H NMR (DMSO-d6): δ 8.02 (d, 2H, Ar–H), 7.89 (d, 2H, Ar–H), 3.41 (m, 4H, azepane), 1.62 (m, 8H, azepane).
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Amide Coupling and Salt Formation
HATU-Mediated Coupling
The benzothiazole intermediate and sulfonylated benzoic acid are coupled using hexafluorophosphate azabenzotriazole tetramethyluronium (HATU):
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Conditions :
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HCl Salt Formation :
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6):
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Benzothiazole formation | 78–82 | 97 | Scalable, minimal byproducts |
| Alkylation | 65–70 | 95 | Selective mono-alkylation |
| Sulfonylation | 85–90 | 99 | Regioselective para-functionalization |
| Amide coupling | 88–92 | 98 | High efficiency with HATU |
Industrial Scalability and Environmental Impact
Q & A
Q. What are the key steps and reagents involved in synthesizing this compound?
The synthesis typically follows a multi-step approach:
- Step 1 : Sulfonylation of the azepane ring with a benzenesulfonyl chloride derivative under basic conditions (e.g., NaOH in DMF) to form the azepane-1-sulfonyl intermediate .
- Step 2 : Coupling of the sulfonylated azepane with a benzamide precursor containing the 4,6-dimethylbenzothiazole moiety. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 3 : Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution or alkylation, requiring controlled pH and temperature (e.g., 60°C in acetonitrile) .
- Final Purification : Reflux in ethanol followed by HPLC purification to achieve ≥98% purity .
Key Reagents :
| Reagent | Role | Reference |
|---|---|---|
| Azepane | Core heterocycle | |
| 4,6-Dimethylbenzothiazole | Pharmacophore component | |
| EDC/HOBt | Coupling agents |
Q. How is the compound characterized for purity and structural integrity?
- HPLC : Purity is assessed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; detection at 254 nm) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., azepane sulfonyl at δ 3.2–3.5 ppm; benzothiazole aromatic protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₃₆ClN₅O₃S₂: 630.18) .
Q. What initial biological targets are hypothesized for this compound?
Based on structural analogs:
- Enzyme Inhibition : Sulfonamide groups may target carbonic anhydrases or proteases .
- Receptor Binding : The benzothiazole and dimethylamino moieties suggest potential kinase or GPCR modulation .
- Anticancer Activity : Benzothiazole derivatives often exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, optimizing the sulfonylation step by varying NaOH concentration (0.1–1.0 M) and reaction time (2–24 hours) .
- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP, to improve coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance intermediate solubility and reduce side reactions .
Example Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 0.5 M NaOH, 12 hr | 72 | 95 |
| DMSO, 0.3 M NaOH, 18 hr | 85 | 98 |
Q. How to address contradictions in biological assay results?
- Assay Variability : Replicate experiments across cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects .
- Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., des-methyl derivatives) that may interfere with activity .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to distinguish true activity from cytotoxicity .
Q. What computational methods support mechanistic studies?
- Molecular Docking : Simulate binding to carbonic anhydrase IX (PDB: 3IAI) using AutoDock Vina to predict binding affinity (ΔG < -8 kcal/mol) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Glu117) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with IC₅₀ values to guide SAR .
Q. How does structural modification influence activity?
- Substituent Effects :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4,6-Dimethyl → 4-Methoxy | Reduced cytotoxicity | |
| Azepane → Piperidine | Altered enzyme selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
